14H-Dibenzo[a,h]phenothiazine
Description
Structure
3D Structure
Properties
CAS No. |
226-52-8 |
|---|---|
Molecular Formula |
C20H13NS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-thia-13-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C20H13NS/c1-3-7-15-13(5-1)10-12-18-19(15)21-17-11-9-14-6-2-4-8-16(14)20(17)22-18/h1-12,21H |
InChI Key |
USOPEIDRWCIIHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C(S3)C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 14h Dibenzo A,h Phenothiazine
Advanced Synthetic Routes to the 14H-Dibenzo[a,h]phenothiazine Core and its Analogues
The construction of the complex this compound framework necessitates sophisticated synthetic approaches. These methods often involve the formation of key carbon-sulfur and carbon-nitrogen bonds to build the central thiazine (B8601807) ring onto pre-existing carbocyclic structures.
Multicomponent Reaction Strategies for Phenothiazine (B1677639) Systems
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing the essential parts of all reactants, offer an efficient and atom-economical approach to complex heterocyclic systems. While no specific MCRs for the direct synthesis of this compound have been reported, isocyanide-based MCRs have been successfully employed for the synthesis of related pyrrole-fused dibenzothiazepine derivatives. wikipedia.org These reactions proceed through the formation of zwitterionic intermediates that undergo subsequent cyclization. wikipedia.org Such strategies, which are performed under solvent- and catalyst-free conditions, highlight the potential for developing novel MCRs for angular phenothiazine systems. wikipedia.org The development of an MCR for this compound would likely involve the careful selection of precursors that can assemble in a regioselective manner to yield the desired angular topology.
Expedient One-Pot Synthesis Approaches
One-pot syntheses provide a powerful tool for the construction of complex molecules by minimizing the need for isolation and purification of intermediates, thus saving time and resources. For phenothiazine systems, one-pot methods have been developed, for instance, for the synthesis of 2-thio-substituted-3H-phenothiazin-3-ones. nih.gov This approach involves a four-step sequence, including in situ generation of a 2-alkylthio-1,4-benzoquinone, condensation with 2-aminothiophenol, and subsequent oxidation, all performed in a single reaction vessel. nih.gov The efficiency and practicality of such one-pot protocols suggest their potential applicability to the synthesis of more complex structures like this compound, likely through a domino process involving sequential C-S and C-N bond formations. nih.gov
Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen bonds in the synthesis of a wide array of nitrogen-containing heterocycles. libretexts.org This reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. libretexts.org While a direct application to the synthesis of the this compound core has not been documented, the Buchwald-Hartwig amination is a key strategy for the synthesis of related dibenzodiazepines and other N-heterocycles. beilstein-journals.orgyoutube.com A plausible, though currently hypothetical, route to the this compound core could involve an intramolecular double Buchwald-Hartwig amination of a suitably substituted diaryl sulfide (B99878) precursor. The choice of catalyst, ligand, and reaction conditions would be critical to control the regioselectivity of the cyclization to favor the desired angular product.
Table 1: Examples of Buchwald-Hartwig Amination for the Synthesis of Phenothiazine Analogues
| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | 2-Aminothiophenol | Pd(OAc)₂ / 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine | K₂CO₃ | t-BuOH | Good to Excellent | |
| o-Bromoaldimine | o-Bromoaniline | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF | - | youtube.com |
Note: This table presents examples of Buchwald-Hartwig reactions for related heterocyclic systems, illustrating the potential applicability of this methodology.
Condensation Reactions for Dibenzo[a,h]phenothiazine Formation
Condensation reactions are a classical and effective method for the synthesis of fused heterocyclic systems. A documented approach to a related angular pentacyclic phenothiazine, 13H-5,14-dihydroquinoxalino[2,3-a]phenothiazine, involves the condensation of 1,2-diaminophenothiazine with catechol. nih.gov This suggests that a similar strategy, starting from an appropriately substituted aminonaphthol and an aminonaphthalene thiol, could potentially lead to the this compound core.
Another relevant example is the synthesis of benzo[a]phenothiazine derivatives through the fusion of α-(2-diazo-6-substituted benzothiazolyl)-β-(p-substituted anilino)naphthalenes with elemental sulfur in the presence of an iodine catalyst. This reaction proceeds via a thionation and subsequent cyclization mechanism.
Table 2: Examples of Condensation Reactions for the Synthesis of Benzo[a]phenothiazine Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| α-(2-Diazo-6-substituted benzothiazolyl)-β-(p-substituted anilino)naphthalenes | Sulfur | Iodine, heat | α-(2-Diazo-6-substituted benzothiazolyl)-6-substituted [2,3-b]benzophenothiazines | - | |
| 2,3-Dihydro-2,3-epoxy-1,4-naphthoquinone | Substituted anilines | - | Benzo[fused]heterocyclic derivatives | - |
Note: This table showcases condensation reactions leading to related benzophenothiazine structures.
Stereoselective and Asymmetric Synthesis Considerations
The stereoselective and asymmetric synthesis of this compound is a largely unexplored area. The core structure is planar, meaning that chirality would arise from the introduction of stereocenters on substituents attached to the dibenzophenothiazine framework.
One potential avenue for introducing chirality is through atropisomerism, which is a form of axial chirality arising from restricted rotation around a single bond. nih.gov While there are no specific reports of atropisomerism in this compound, this phenomenon has been observed in other sterically hindered biaryl systems. The synthesis of atropisomeric compounds can be challenging and may require the use of chiral auxiliaries or chiral catalysts to induce stereoselectivity.
Alternatively, chiral resolution, the separation of a racemic mixture into its constituent enantiomers, could be employed if a chiral derivative of this compound were synthesized. wikipedia.org This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties such as solubility. wikipedia.org
Functionalization and Derivatization Strategies for this compound
The functionalization of the this compound core is essential for modulating its physicochemical properties and for the development of new materials and biologically active compounds. Strategies for functionalization can target the nitrogen atom of the central thiazine ring or the aromatic carbon atoms of the fused benzene (B151609) and naphthalene (B1677914) rings.
Common derivatization reactions for phenothiazine and its analogues include N-alkylation, N-acylation, and electrophilic aromatic substitution reactions such as nitration and halogenation. For instance, N-alkylation of phenothiazine can be achieved using an alkyl halide in the presence of a base. Furthermore, C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, avoiding the need for pre-functionalized substrates. Ruthenium-catalyzed C-H activation and annulation have been successfully applied to phenothiazine-3-carbaldehydes to construct more complex fused systems.
The synthesis of benzo[a]phenothiazine-3,4-dione derivatives from 2,3-dihydro-2,3-epoxy-1,4-naphthoquinone and substituted anilines demonstrates a route to functionalized angular phenothiazines. These dione (B5365651) derivatives can then undergo further reactions, such as treatment with halo compounds to afford ether derivatives.
Table 3: Examples of Functionalization Reactions on Phenothiazine and Related Systems
| Substrate | Reagent | Reaction Type | Conditions | Product | Reference |
| Phenothiazine | Propyl bromide | N-alkylation | NaOH, DMSO | 10-Propyl-10H-phenothiazine | |
| Phenothiazine-3-carbaldehyde | Alkynes | C-H activation/annulation | [Ru(p-cymene)Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | Pyrido[3,4-c]phenothiazin-3-iums | |
| Benzo[a]phenothiazine derivative | Ethyl bromoacetate (B1195939) | O-alkylation | - | Ether derivative |
Note: This table provides examples of functionalization reactions on the general phenothiazine scaffold and related benzo[a]phenothiazine systems.
N-Substitution and Alkylation of the Phenothiazine Nitrogen Atom
The nitrogen atom at the 14-position of the dibenzo[a,h]phenothiazine core is a key site for chemical modification. N-substitution and alkylation reactions introduce various functional groups, significantly influencing the molecule's electronic properties and solubility.
A common method for N-alkylation involves the reaction of the parent phenothiazine with an alkyl halide in the presence of a base. For instance, N-alkylation of 2-methoxy-10H-phenothiazine has been revisited to introduce substituents that can be converted into cationic or zwitterionic side chains. chemrxiv.org The 3-dimethylaminopropyl group is a notable example, as its derivatization with alkyl halides or sultones enhances the polarity of the hydrophobic phenothiazine scaffold. chemrxiv.org Another approach utilizes a strong base like potassium hydroxide (B78521) in a solvent such as toluene, followed by the addition of an alkyl halide like dimethylaminopropyl chloride. google.com
Furthermore, direct alkylation of phenothiazine can be achieved using an alkyl halide with an aluminum halide catalyst. google.com This method allows for the introduction of various alkyl groups, including isopropyl, isoamyl, and different isomers of hexyl, heptyl, octyl, decyl, and dodecyl chlorides, bromides, or iodides. google.com The choice of substituent can be critical; for example, attaching a 4-tert-butylphenyl group to the nitrogen atom is a strategy used in the design of extended phenothiazines. rsc.org
These N-substitution reactions are fundamental in creating a library of dibenzo[a,h]phenothiazine derivatives with diverse functionalities, paving the way for their application in various scientific and technological fields.
Electrophilic Aromatic Substitution Reactions on the Dibenzo[a,h]phenothiazine Framework (e.g., at C-3, C-7, C-14 positions)
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic compounds, and the dibenzo[a,h]phenothiazine framework is no exception. msu.edu The regioselectivity of these reactions—that is, the position at which the electrophile attacks the aromatic ring—is a critical aspect. acs.org
In substituted benzenes, the existing substituent group significantly influences the position of the incoming electrophile. libretexts.org Activating groups, which are typically electron-donating, direct the substitution to the ortho and para positions, while deactivating, electron-withdrawing groups generally direct to the meta position. libretexts.org The reactivity of the aromatic ring is also affected, with activating groups increasing the reaction rate and deactivating groups decreasing it. msu.edulibretexts.org
For phenothiazine derivatives, electrophilic substitution can occur at various positions on the benzene rings. For example, in the context of creating extended phenothiazine systems, the introduction of bulky mesityl groups is employed to suppress π–π stacking, which can influence the sites available for further substitution. rsc.org
The nature of the electrophile and the reaction conditions are also crucial. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edulibretexts.org For instance, nitration can be achieved using reagents like benzoyl nitrate (B79036) or ethanoyl nitrate. libretexts.org The precise positions of substitution on the dibenzo[a,h]phenothiazine framework, such as C-3, C-7, and C-14, can be targeted by carefully selecting the reagents and reaction conditions, taking into account the electronic effects of the existing heterocyclic core and any substituents.
Table 1: Common Electrophilic Aromatic Substitution Reactions
| Reaction Type | Typical Reagents | Electrophile |
| Halogenation | Cl₂, FeCl₃ or Br₂, FeBr₃ | Cl⁺ or Br⁺ |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |
| Sulfonation | SO₃, H₂SO₄ | SO₃ |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |
This table summarizes common electrophilic aromatic substitution reactions that can be applied to the dibenzo[a,h]phenothiazine framework.
Metalation Reactions of this compound (e.g., with n-Butyllithium)
Metalation, particularly with organolithium reagents like n-butyllithium, is a powerful tool for the functionalization of aromatic compounds. This reaction involves the deprotonation of a C-H bond to form a carbon-metal bond, creating a potent nucleophile that can react with various electrophiles.
The metalation of several dibenzophenothiazine isomers, including this compound, has been investigated using n-butyllithium. acs.org This reaction opens up pathways for introducing a wide range of substituents onto the aromatic framework, which would be difficult to achieve through direct electrophilic substitution. The position of metalation is influenced by the acidity of the protons on the aromatic rings and any directing effects of the heteroatoms.
Following metalation, the resulting organolithium intermediate can be quenched with various electrophiles to introduce new functional groups. This two-step sequence of metalation followed by electrophilic quench provides a versatile strategy for synthesizing specifically substituted dibenzo[a,h]phenothiazine derivatives.
Post-Synthetic Modification of the Phenothiazine Core
Post-synthetic modification refers to the chemical transformation of a pre-existing molecular scaffold. For the phenothiazine core, these modifications can introduce new functionalities and fine-tune the properties of the molecule.
One significant modification is the oxidation of the sulfur atom in the thiazine ring to form sulfoxides and sulfones. nih.gov This transformation alters the geometry and electronic properties of the central ring. For example, the oxidation of phenothiazine to phenothiazine-5-oxide can influence subsequent reactions, such as ring contraction to form carbazole (B46965) derivatives. mdpi.com
Another avenue for post-synthetic modification involves reactions of substituents that have been previously introduced. For instance, a benzo[a]phenothiazine derivative can be treated with halo compounds like ethyl bromoacetate or phenacyl bromide to yield ether derivatives. researchgate.net These derivatives can then undergo further reactions, such as cyclization, to create more complex molecular architectures. researchgate.net
The synthesis of phenothiazine-cyanochalcones represents another example of post-synthetic modification. nih.gov This involves a Claisen-Schmidt condensation between a phenothiazine derivative containing an N-3-oxo-propanenitrile group and an aromatic or heteroaromatic aldehyde. nih.gov These modifications demonstrate the versatility of the phenothiazine core as a platform for building complex and functionally diverse molecules.
Design and Synthesis of π-Extended and Fused-Ring Systems Based on Dibenzo[a,h]phenothiazine
Extending the π-conjugation of the dibenzo[a,h]phenothiazine system by fusing additional aromatic rings is a key strategy for modulating its optical and electronic properties. These extended systems are of interest for applications in materials science, particularly in the development of organic electronics.
A ring-fusion approach has been successfully employed to synthesize a series of N-aryl substituted extended phenothiazines with up to seven linearly fused rings. rsc.orgrsc.org This method leads to a systematic red-shift in the light absorption spectra and an increase in the molar extinction coefficient as the number of fused rings increases. rsc.orgrsc.org Despite the extended conjugation, these molecules can maintain a strong excited-state reduction potential and exhibit reversible redox behavior. rsc.orgrsc.org
The synthesis of these π-extended systems often involves multi-step sequences. For instance, the synthesis of a 6-(10H-phenothiazin-10-yl)-1H,3H-benzo[de]isochromen-1,3-dione derivative of 4-aminophenylacetic acid involves the reaction of a phenothiazine derivative with a naphthalic anhydride (B1165640) derivative. researchgate.net
The design of these fused-ring systems can also be guided by computational methods, such as DFT-based approaches, to predict the properties of the target molecules. researchgate.net This allows for the rational design of novel structures with desired electronic characteristics.
Table 2: Impact of π-Extension on Phenothiazine Properties
| Number of Fused Rings | Absorption Spectrum | Molar Extinction Coefficient |
| Increasing | Red-shifted | Increased |
This table illustrates the general trend observed in the photophysical properties of phenothiazines as the π-conjugation is extended through ring fusion.
Preparation of Azaphenothiazine Analogues and Related Heterocycles
The replacement of one or more carbon atoms in the benzene rings of the dibenzo[a,h]phenothiazine scaffold with nitrogen atoms leads to the formation of azaphenothiazine analogues. nih.gov This modification significantly alters the electronic properties and potential biological activities of the resulting heterocyclic systems.
The synthesis of azaphenothiazines can be achieved through various routes. One method involves the reaction of 2-mercaptoaniline with 2-chloropyridine (B119429) in the presence of an iodine catalyst. google.com An alternative "one-pot" method starts with 2-mercaptoaniline and 2-chloropyridine, generating the intermediate 2-(2-mercaptophenylamino)pyridine, which then undergoes cyclization. google.com
The specific regioisomer of the azaphenothiazine depends on the starting materials. For example, pyrido[4,3-b]benzo acs.orgrsc.orgthiazines, also known as 2-azaphenothiazines, have been synthesized, though their antitumor activity has not been extensively explored. nih.gov
The synthesis of related heterocycles can also be achieved from phenothiazine precursors. For instance, the reaction of a benzo[a]phenothiazine derivative with o-substituted anilines can lead to the formation of benzo[a]phenothiazin-5-one derivatives. researchgate.net These synthetic strategies provide access to a wide range of phenothiazine-related heterocycles with diverse structures and potential applications.
Comprehensive Spectroscopic Characterization of 14h Dibenzo A,h Phenothiazine Derivatives
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the vibrational modes of a molecule, which are unique and serve as a "molecular fingerprint." Fourier Transform Infrared (FT-IR) spectroscopy is a principal technique in this category, identifying the functional groups present in a molecule through their characteristic absorption of infrared radiation.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis of Dibenzo[a,h]phenothiazine
The FT-IR spectrum of a dibenzophenothiazine derivative provides crucial information about its structural components. The spectrum is typically analyzed by assigning observed absorption bands (in wavenumbers, cm⁻¹) to specific vibrational modes of the molecule's functional groups.
For tetracyclic phenothiazine (B1677639) structures, characteristic absorption bands are expected. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1450 cm⁻¹ is characteristic of aromatic C=C ring stretching vibrations, confirming the presence of the fused benzene (B151609) rings. Bands corresponding to substituted benzene rings can also be identified; for instance, bands around 740-790 cm⁻¹ can indicate 1,2,3-trisubstituted rings, which would be present in the dibenzo[a,h]phenothiazine core. The absence of an N-H stretching band around 3400 cm⁻¹ would suggest substitution at the nitrogen atom (position 14).
Table 1: Typical FT-IR Spectral Data for Phenothiazine Derivatives
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| 1250-1200 | C-N stretching |
Note: The exact positions of the peaks can vary depending on the specific substitution pattern of the derivative.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H (protons) and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of a 14H-Dibenzo[a,h]phenothiazine derivative reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin coupling). Due to the extensive aromatic system, the proton signals are typically found in the downfield region, generally between 6.5 and 8.5 ppm. The complex splitting patterns (multiplets) in this region arise from couplings between adjacent protons on the aromatic rings. Protons on any aliphatic substituents at the N-14 position would appear in the upfield region of the spectrum.
Table 2: Representative ¹H NMR Data for a Substituted Phenothiazine Aromatic Region
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| 6.5 - 7.2 | Multiplet | Aromatic Protons |
| 7.2 - 7.6 | Multiplet | Aromatic Protons |
Note: Data represents typical ranges for complex phenothiazine derivatives. Specific assignments require 2D NMR techniques.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound derivatives, a large number of signals are expected in the aromatic region (typically 110-150 ppm). Carbons directly attached to the heteroatoms (nitrogen and sulfur) will have their chemical shifts influenced by the electronegativity and electronic effects of these atoms. Quaternary carbons (those without attached protons) usually show weaker signals. The chemical shifts of carbons in any N-substituent will appear in the aliphatic region (typically 10-60 ppm).
Table 3: Representative ¹³C NMR Data for a Substituted Phenothiazine Core
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 110 - 135 | Aromatic CH Carbons |
| 135 - 150 | Aromatic Quaternary Carbons (including C-S and C-N) |
Note: The values are illustrative for a generic N-substituted dibenzophenothiazine derivative.
Advanced Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Structural Assignment
While 1D NMR spectra provide essential data, the complexity of the overlapping signals in the aromatic region of dibenzophenothiazine derivatives often necessitates the use of two-dimensional (2D) NMR experiments for complete and unambiguous structural assignment.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). In the context of dibenzophenothiazine, COSY is invaluable for tracing the connectivity of protons within each of the individual aromatic rings, helping to piece together the spin systems.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by multiple bonds (typically two or three). HMBC is crucial for establishing the connectivity between different fragments of the molecule. For instance, it can show correlations from a proton to quaternary carbons or across the fused rings and heteroatoms, which is essential for correctly assembling the entire tetracyclic structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of substituents on the phenothiazine core.
Together, these 2D techniques provide a comprehensive map of the molecular structure, allowing for the precise assignment of nearly every ¹H and ¹³C signal, even in highly complex derivatives.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides exceptionally accurate mass measurements, typically to within a few parts per million (ppm).
This precision allows for the unambiguous determination of the elemental composition of the parent molecule, confirming its molecular formula. For a this compound derivative, HRMS can confirm the presence of nitrogen and sulfur atoms from the exact mass of the molecular ion peak.
Table of Compounds
| Compound Name |
|---|
Solid-State Structural Elucidation via X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of molecules in the solid state. For this compound and its derivatives, this technique offers invaluable insights into their molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern their crystal packing. These structural details are fundamental to understanding their physical and electronic properties.
The core structure of phenothiazine derivatives is characteristically non-planar, adopting a folded or "butterfly" conformation along the N···S axis. researchgate.netresearchgate.net This bending is an inherent feature resulting from the steric hindrance within the molecule, rather than solely an effect of crystal packing. nih.gov X-ray diffraction studies on various phenothiazine derivatives consistently reveal this bent geometry in the ground state. researchgate.net For instance, analysis of phenothiazine-based compounds shows that the central C4SN ring is folded. wikipedia.org
The extent of this folding, often quantified by a bending angle, can be influenced by the nature and position of substituents on the dibenzophenothiazine framework. For example, in a study of constitutional isomers, 12-phenyl-12H-benzo[a]phenothiazine (an isomer of a substituted this compound) displays a distinct bending angle, which is a critical parameter influencing its electronic behavior. researchgate.net High-resolution X-ray studies on related derivatives have identified several geometric factors that are crucial for their electronic properties, including the hybridization of the nitrogen atom, the conformation of the heterocyclic ring, and the torsion angle between different parts of the molecule. rsc.org
Crystal packing in dibenzophenothiazine derivatives is stabilized by a variety of non-covalent intermolecular interactions. rsc.orgdntb.gov.ua These interactions play a crucial role in the supramolecular architecture and can significantly impact the material's properties. Common interactions observed in the crystal lattices of phenothiazine derivatives include π-π stacking, C-H···π, C-H···N, and C-H···S contacts. nih.govnih.gov
In the crystal structure of some derivatives, molecules arrange into pairs, with the phenazine cores forming a slipped stack where the π–π interplane distance is approximately 3.58 Å. nih.gov In other cases, intermolecular π-π stacking distances can range from 3.670 to 3.736 Å. nih.gov These stacking interactions are often confirmed through Hirshfeld surface analysis, where the presence of closely spaced red and blue triangles on the shape index map indicates π-π stacking. nih.gov
The crystallographic data for several related phenothiazine and phenazine derivatives are summarized in the tables below, illustrating the common crystal systems and space groups encountered for this class of compounds.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | P42/n |
| a (Å) | 21.1688(8) |
| b (Å) | 21.1688(8) |
| c (Å) | 4.6776(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 6.83300(12) |
| b (Å) | 11.01073(17) |
| c (Å) | 15.6038(2) |
| V (Å3) | 1173.97(3) |
| Z | 4 |
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P n m a |
| a (Å) | 7.9000 |
| b (Å) | 20.937 |
| c (Å) | 5.8824 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
Investigation of Electronic Structure and Photophysical Properties of 14h Dibenzo A,h Phenothiazine
Electronic Absorption Characteristics
The electronic absorption properties of dibenzo[a,h]phenothiazine are primarily governed by its extended π-conjugated system and the electron-donating nature of the phenothiazine (B1677639) core. These characteristics are probed using UV-Visible spectroscopy, which reveals transitions critical to understanding the molecule's electronic structure.
UV-Visible Spectroscopy of π-π* and Intramolecular Charge Transfer (ICT) Transitions in Dibenzo[a,h]phenothiazine
The UV-Visible absorption spectra of phenothiazine-based molecules are typically characterized by two main types of electronic transitions: π-π* transitions and Intramolecular Charge Transfer (ICT) transitions. rsc.org The π-π* transitions are localized on the aromatic rings of the phenothiazine structure. researchgate.net In donor-acceptor (D-A) systems, such as those incorporating a phenothiazine donor, an additional absorption band corresponding to the ICT process is observed. rsc.orgresearchgate.net This ICT occurs from the electron-donating phenothiazine moiety to an electron-accepting part of the molecule. researchgate.net
In complex systems like donor-acceptor-donor (D-A-D) triads where phenothiazine acts as the donor (D) and a unit like dibenzo[a,j]phenazine (DBPHZ) acts as the acceptor (A), the absorption spectrum is a composite of these transitions. For instance, shorter absorption bands can be attributed to the localized π-π* electronic transitions within the phenothiazine donor, while the bands at longer wavelengths are typically assigned to the ICT from the donor to the acceptor. researchgate.net The specific positioning and intensity of these bands can be tuned by modifying the molecular structure, for example, by introducing different substituent groups. rsc.org
Solvatochromic Effects on Absorption Spectra
Solvatochromism describes the change in a substance's color, and thus its absorption or emission spectra, with a change in solvent polarity. researchgate.netresearchgate.net In phenothiazine-based D-A molecules, the absorption spectra can exhibit solvatochromic shifts. As the polarity of the solvent increases, a bathochromic (red) shift in the absorption maximum is often observed, which is indicative of positive solvatochromism. researchgate.net
This effect arises from the differential stabilization of the ground and excited states by the solvent. The excited state of molecules with significant ICT character is typically more polar than the ground state. nih.gov Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a decrease in the energy gap and a red shift in the absorption spectrum. The extent of this shift is dependent on solvent properties such as dielectric constant and refractive index. researchgate.net
Photoluminescence and Emission Behavior
The emission properties of dibenzo[a,h]phenothiazine derivatives are a key area of research, particularly for applications in optoelectronics. These properties are defined by the fluorescence spectrum, quantum efficiency, and specialized emission mechanisms like Thermally Activated Delayed Fluorescence (TADF).
Fluorescence Spectroscopy and Determination of Emission Maxima
The fluorescence of phenothiazine-based compounds is highly sensitive to their molecular structure and environment. In D-A-D triads with a dibenzo[a,j]phenazine acceptor, the emission is dominated by the intramolecular charge-transfer (ICT) state. nih.gov The emission maximum (λem) shows a distinct solvatochromism. For example, in nonpolar solvents, emission from a locally excited (LE) state might be observed, while in polar solvents, a significant red shift occurs due to the stabilization of the ICT state, resulting in emission at longer wavelengths. nih.gov For a series of phenothiazine-DBPHZ-phenothiazine triads, weak emission was noted around 500 nm in polar solvents, attributed to the LE state, while stronger, red-shifted emission from the ICT state dominates. nih.gov
Measurement of Fluorescence Quantum Yields
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. nih.gov It is defined as the ratio of photons emitted to photons absorbed. nih.gov For phenothiazine-based D-A-D molecules, the quantum yield is highly dependent on the solvent. nih.gov The propeller-like structures of certain donor groups can suppress molecular motions that would otherwise lead to non-radiative decay, resulting in higher quantum yields. nih.gov
Below is a table of fluorescence quantum yields for a related non-bridged D-A-D compound (Compound 4 in the source) in various solvents, illustrating the influence of the solvent environment. nih.gov
| Solvent | Quantum Yield (ΦF) |
| Toluene | 0.56 |
| Dichloromethane (DCM) | 0.34 |
| Tetrahydrofuran (THF) | 0.44 |
| Ethyl Acetate (EtOAc) | 0.43 |
This data is for a related diphenyl amino-based D-A-D compound, presented here to illustrate typical quantum yields and solvatochromic effects in similar systems. nih.gov
Thermally Activated Delayed Fluorescence (TADF) Characteristics of Phenothiazine-Based Triads
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, which are typically lost in conventional fluorescence, leading to potentially 100% internal quantum efficiency in devices. nih.govresearchgate.net This process is particularly efficient in molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). chemrxiv.org
Phenothiazine-based D-A-D triads, such as those with a dibenzo[a,j]phenazine acceptor, have been specifically designed to exhibit TADF. nih.govresearchgate.netrsc.org The donor-acceptor architecture, often with a significant twist between the donor and acceptor planes, leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO) on the phenothiazine donor and the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor. nih.gov This separation results in a very small ΔEST, facilitating efficient reverse intersystem crossing (rISC) from the T1 state back to the S1 state, from which delayed fluorescence occurs. nih.gov These materials have been used to create highly efficient Organic Light-Emitting Diodes (OLEDs), achieving external quantum efficiencies (EQEs) as high as 16.8%, far exceeding the theoretical limit for conventional fluorescent emitters. nih.govresearchgate.net
Mechanochromic Luminescence (MCL) Properties
Mechanochromic luminescence (MCL) is a phenomenon where a material changes its fluorescence color in response to external mechanical stimuli, such as grinding, shearing, or pressure. scut.edu.cn This property is of significant interest for applications in mechanosensors, data storage, and security inks. scut.edu.cn Phenothiazine and its derivatives, including dibenzophenothiazines, are prominent building blocks for creating materials with MCL properties due to their unique structural and electronic characteristics. rsc.org
The mechanism behind the MCL in phenothiazine-based compounds often involves a reversible phase transition between crystalline and amorphous states. rsc.org In the pristine, crystalline state, molecules are arranged in a specific, ordered packing mode. When mechanical force is applied, this ordered structure is disrupted, leading to an amorphous state with altered intermolecular interactions and molecular conformations. This change in the solid-state packing directly influences the photophysical properties, resulting in a noticeable shift in the emission wavelength.
For instance, in a dumbbell-shaped D–π–A–π–D molecule featuring two phenothiazine donor units, the pristine orange-emitting solid (λ_em_ = 567 nm) transforms into a red-emitting one (λ_em_ = 635 nm) upon grinding, representing a significant bathochromic (red) shift of 68 nm. rsc.org This change is attributed to the conversion of the molecular stacking type from an H-aggregate in the crystalline state to a J-aggregate in the amorphous state. rsc.org The process is often reversible; the original fluorescence can be recovered by exposing the ground powder to solvent fumes, which helps the molecules reorganize back into their initial crystalline arrangement. rsc.org
The extent of the mechanochromic shift can be tuned by modifying the molecular structure. In a series of 10,10′-bis(2-(N-alkylphenothiazine-3-yl)vinyl)-9,9′-bianthracene compounds, the length of the N-alkyl chains on the phenothiazine unit was found to influence the MCL behavior. rsc.org Derivatives with longer alkyl chains exhibited more pronounced mechanochromic shifts compared to those with shorter chains. rsc.org Similarly, the introduction of a bromine atom into a phenothiazine-based benzoxazole (B165842) derivative resulted in a higher contrast fluorescence change upon grinding compared to its non-brominated counterpart. rsc.orgresearchgate.net
In some advanced donor-acceptor-donor (D-A-D) systems incorporating phenothiazine donors, multi-color MCL has been achieved. rsc.orgnih.gov For example, a triad (B1167595) composed of phenothiazine donors and a dibenzo[a,j]phenazine acceptor exhibited tricolor-changing MCL. rsc.orgnih.gov Needle-like crystals showed yellow-green emission (λ_em_ = 547 nm), which changed to red upon grinding (λ_em_ = 663 nm). nih.gov This behavior is linked to the conformational flexibility of the phenothiazine units, which can switch between different states, leading to multiple thermodynamically stable or metastable states with distinct emission colors. rsc.orgnih.gov
Table 1: Examples of Mechanochromic Luminescence in Phenothiazine Derivatives
| Compound Type | Initial Emission | Ground Emission | Red Shift (nm) | Reversibility | Reference |
| D–π–A–π–D Phenothiazine Derivative | Orange (567 nm) | Red (635 nm) | 68 | Solvent Fuming | rsc.org |
| Phenothiazine-Dibenzo[a,j]phenazine Triad (Compound 2) | Yellow-Green (547 nm) | Red (663 nm) | 116 | - | nih.gov |
| Phenothiazine Benzoxazole (PVB) | - | - | Similar shifts | Self-cures in 15 mins | rsc.orgresearchgate.net |
| Brominated Phenothiazine Benzoxazole (BPVB) | - | - | Similar shifts | Stable for weeks | rsc.orgresearchgate.net |
Aggregation-Induced Emission (AIE), Aggregation-Induced Enhanced Emission (AIEE), and Aggregation-Caused Quenching (ACQ) Phenomena
The emission behavior of many organic luminophores is highly dependent on their physical state. Traditionally, many fluorescent dyes exhibit a phenomenon known as aggregation-caused quenching (ACQ), where their fluorescence intensity decreases or is completely quenched in the solid state or at high concentrations. nih.govnih.gov This is typically due to the formation of strong π-π stacking interactions between molecules, which create non-radiative pathways for the decay of the excited state.
In contrast, a phenomenon termed aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE) has been observed in certain classes of molecules. nih.govresearchgate.net These molecules, often called AIEgens, are non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation. nih.gov The non-planar, butterfly-shaped structure of phenothiazine makes it a valuable building block for designing AIE-active materials. scut.edu.cnresearchgate.net
The primary mechanism responsible for AIE in phenothiazine derivatives is the restriction of intramolecular motion (RIM). nih.gov In solution, the phenothiazine unit and other parts of the molecule can undergo low-frequency rotational and vibrational motions, which serve as efficient non-radiative channels for the excited state to decay, thus quenching fluorescence. When the molecules aggregate in a poor solvent or in the solid state, these intramolecular motions are physically constrained. nih.govnih.gov This blockage of non-radiative pathways forces the excited state to decay radiatively, resulting in strong fluorescence emission. nih.govnih.gov
For example, diphenylethylene-substituted phenothiazine derivatives (DPE-PTZ) were designed to convert the typical ACQ behavior of phenothiazine into AIE. The introduction of the multi-rotor diphenylethylene group creates a twisted molecular conformation that successfully promotes AIE. researchgate.net Similarly, studies on donor-acceptor systems with a diphenylsulfone acceptor and a phenothiazine (PTZ) donor showed that while the molecule exhibits both thermally activated delayed fluorescence (TADF) and AIE, the AIE property stems from the restricted twisting of the PTZ group in the aggregate state, which reduces non-radiative decay. nih.govnih.govbeilstein-archives.org
The transition from ACQ to AIE can be strategically engineered. In one study, positional isomers of a rofecoxib-derived scaffold containing a phenothiazine-like donor were synthesized. While the parent compound showed ACQ, relocating the donor unit or exchanging the donor-acceptor positions resulted in molecules with distinct AIE characteristics, highlighting the importance of molecular structure in controlling solid-state emission. researchgate.net
The AIE phenomenon is often studied by measuring the photoluminescence (PL) spectra of the compound in solvent mixtures with varying fractions of a good solvent and a poor solvent (e.g., THF/water or dioxane/water). researchgate.netmdpi.com Typically, at low water fractions, the compound is well-dissolved and shows weak emission. As the water fraction increases, the compound's solubility decreases, forcing it to aggregate and leading to a dramatic enhancement of fluorescence intensity. mdpi.com
Energy Transfer Processes in Multi-chromophoric Dibenzo[a,h]phenothiazine Systems
Energy transfer in multi-chromophoric systems describes the movement of electronic excitation energy from one light-absorbing molecule (a donor) to another (an acceptor). wikipedia.org This process is fundamental to natural photosynthesis and is a key principle in designing molecular-scale devices for light-harvesting and photonics. nih.govsemanticscholar.org A primary mechanism governing this transfer is Förster Resonance Energy Transfer (FRET). wikipedia.orgedinst.com
FRET is a non-radiative process where energy is transferred via dipole-dipole coupling between the donor and acceptor. youtube.com Key requirements for efficient FRET include:
Proximity: The donor and acceptor molecules must be very close, typically within 1-10 nanometers. The efficiency of FRET is inversely proportional to the sixth power of the distance between them (1/r⁶), making it extremely sensitive to distance changes. wikipedia.orgedinst.comnih.gov
Spectral Overlap: The emission spectrum of the donor chromophore must overlap with the absorption spectrum of the acceptor chromophore. edinst.com
Dipole Orientation: The transition dipole moments of the donor and acceptor should be favorably oriented relative to each other. wikipedia.org
In a multi-chromophoric system containing dibenzo[a,h]phenothiazine, the phenothiazine moiety can act as an energy donor, absorbing light and transferring the energy to an acceptor unit within the same molecular assembly. nih.gov The goal of such systems is often to create an "energy funnel," where multiple donor chromophores absorb light over a broad spectral range and channel the energy to a single type of acceptor, which then emits light at a specific, longer wavelength. nih.govsemanticscholar.org
The efficiency of this energy transfer can be systematically studied and controlled by altering the number of donors and the distances between chromophores. nih.gov In complex architectures like dendrimers, where multiple donor units are connected to an acceptor core, the energy transfer from donor to acceptor (D-A) can be accompanied by energy transfer between identical donor molecules, a process known as homo-FRET. nih.gov Understanding and optimizing these competing transfer pathways is crucial for designing efficient light-harvesting systems. nih.gov By strategically placing ancillary or blocking molecular components, the flow of energy can be directed between distant donor and acceptor units, mimicking the sophisticated strategies found in natural photosynthetic complexes. semanticscholar.org
Time-Resolved Photophysical Measurements (e.g., Fluorescence Lifetimes)
Time-resolved photophysical measurements provide critical insights into the dynamics of excited states. The fluorescence lifetime (τ) is a particularly important parameter, defined as the average time a molecule remains in its excited state before returning to the ground state. nih.gov It is an intrinsic property of a fluorophore and is sensitive to its molecular environment and any processes that compete with fluorescence, such as non-radiative decay or energy transfer. nih.govnih.gov
Fluorescence lifetimes are typically measured using techniques like Time-Correlated Single Photon Counting (TCSPC). nih.gov This method involves exciting a sample with a short pulse of light and measuring the time delay until a fluorescence photon is detected. By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay curve. The lifetime is then calculated from the slope of this decay. nih.gov
The fluorescence lifetime (τ) is inversely proportional to the sum of the rate constants for radiative (k_f_) and non-radiative (k_nr_) decay processes: τ = 1 / (k_f_ + k_nr_) nih.gov
For phenothiazine derivatives and related compounds, fluorescence lifetimes can vary significantly depending on their structure and environment (e.g., solvent polarity). nih.govnih.gov For example, a study of various fluorescein (B123965) derivatives showed that lifetimes are remarkably dependent on the molecular substitution. nih.govresearchgate.net While the radiative rate constant (k_f_ = Φ_f_ / τ, where Φ_f_ is the quantum yield) can remain relatively constant across a series of similar compounds, the non-radiative rate constant (k_nr_) often varies significantly with structure and solvent, directly impacting the measured lifetime. nih.gov
In the context of dibenzo[a,h]phenothiazine systems, time-resolved measurements are crucial for several reasons:
Confirming AIE: In AIE systems, the fluorescence lifetime is expected to be longer in the aggregated state compared to the dissolved state, confirming that non-radiative decay pathways have been suppressed.
Probing MCL: Changes in fluorescence lifetime before and after grinding can provide mechanistic details about the different excited states involved in the mechanochromic process.
Quantifying FRET: In multi-chromophoric systems, the fluorescence lifetime of the donor decreases in the presence of an acceptor to which it can transfer energy. Measuring this quenching of the donor's lifetime is a standard method to calculate FRET efficiency. wikipedia.org
For example, time-resolved measurements on D-A-D triads featuring phenothiazine donors revealed the presence of efficient thermally activated delayed fluorescence (TADF), a process characterized by a long-lived emission component. rsc.org Pyrene, another aromatic molecule, is known for its exceptionally long fluorescence lifetime (up to 680 ns for the monomer), which makes it a sensitive probe in various applications. nih.gov While specific lifetime data for 14H-Dibenzo[a,h]phenothiazine itself is sparse in the provided context, the data for related structures underscores the utility of these measurements.
Table 2: Illustrative Fluorescence Lifetime Data for Related Chromophores
| Compound/Class | Condition | Fluorescence Lifetime (τ) (ns) | Measurement Context | Reference |
| Fluorescein | - | 4.3 | Historical measurement by Perrin | nih.gov |
| Fluorescein | Ethanol | 3.96 | Reference value | researchgate.net |
| ICG (Indocyanine green) | - | ~0.97 | Example of a shorter lifetime fluorophore | nih.gov |
| Pyrropyrrole cyanine | - | ~4.02 | Example of a longer lifetime fluorophore | nih.gov |
| Pyrene (monomer) | - | 680 | Example of a very long lifetime | nih.gov |
| Pyrene (excimer) | - | 90 | Lifetime of excited dimer | nih.gov |
Electrochemical Behavior and Redox Chemistry of 14h Dibenzo A,h Phenothiazine
Cyclic Voltammetry for Redox Potential Determination and Electrochemical Window Definition
Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox behavior of compounds like 14H-Dibenzo[a,h]phenothiazine. This method involves scanning the potential of an electrode and measuring the resulting current, providing critical information about the oxidation and reduction potentials of the analyte.
In a typical CV experiment, the compound of interest is dissolved in a solvent containing a supporting electrolyte, and the potential is swept between two limits. The resulting voltammogram plots current versus potential. For a reversible redox process, a pair of peaks is observed: an anodic peak corresponding to oxidation and a cathodic peak for reduction. The potential midway between the anodic peak potential (Epa) and the cathodic peak potential (Epc) gives the formal redox potential (E⁰), a key thermodynamic parameter of the redox couple. For irreversible processes, only one peak is typically observed. stackexchange.com
For instance, studies on N-phenylphenothiazine have shown that its first oxidation is a fully reversible process. beilstein-journals.org The electrochemical behavior of phenothiazine (B1677639) derivatives, such as bis-(10H-phenothiazin-3-yl)-methane, has been studied by CV, revealing irreversible processes with oxidation potentials that are higher than that of the parent phenothiazine, suggesting they are more difficult to oxidize. researchgate.net In the case of 2-chlorophenothiazine (B30676) (2CPTZ), CV analysis identified two main redox events. The first was a quasi-reversible process attributed to the formation of the sulfur-centered radical cation, while the second was an irreversible oxidation. nih.gov
The selection of the solvent and supporting electrolyte defines the electrochemical window , which is the range of potentials where the electrolyte itself is not electrochemically active. researchgate.net It is crucial that the redox events of the studied compound occur within this window to obtain meaningful data. A common setup for these measurements involves using a standard three-electrode system (working, reference, and counter electrodes) and often includes an internal standard like ferrocene (B1249389) (Fc/Fc⁺) for accurate potential referencing. researchgate.netimist.ma
| Compound | Redox Event | Potential (vs. reference) | Reversibility |
| N-Phenylphenothiazine | First Oxidation | E(1+/1) = 0.75 V (vs SCE) beilstein-journals.org | Reversible beilstein-journals.org |
| 2-Chlorophenothiazine (2CPTZ) | First Oxidation (Epa1) | 376 mV nih.gov | Quasi-reversible nih.gov |
| 2-Chlorophenothiazine (2CPTZ) | First Reduction (Epc1) | 218 mV nih.gov | Quasi-reversible nih.gov |
| 2-Chlorophenothiazine (2CPTZ) | Second Oxidation (Epa2) | 756 mV nih.gov | Irreversible nih.gov |
| 2-Chlorophenothiazine (2CPTZ) | Second Reduction (Epc2) | 542 mV nih.gov | Irreversible nih.gov |
This table presents example data for phenothiazine derivatives to illustrate the type of information obtained from cyclic voltammetry.
Oxidation and Reduction Mechanisms of the Phenothiazine Core and its Derivatives
The phenothiazine core is known for its rich redox chemistry, primarily involving the sulfur and nitrogen heteroatoms. The oxidation process typically occurs in two successive single-electron steps. researchgate.netacs.org
The first oxidation step involves the removal of one electron from the neutral phenothiazine molecule (PTZ) to form a stable radical cation (PTZ•⁺). beilstein-journals.orgresearchgate.net This process is often reversible. The formation of this radical cation is sometimes accompanied by a distinct color change; for example, solutions of phenothiazine derivatives can turn pink upon one-electron oxidation. mdpi.com The stability of this radical cation can be enhanced by π-interactions, which can also influence the material's performance in applications like batteries. researchgate.net
PTZ ⇌ PTZ•⁺ + e⁻ (First Oxidation)
The second oxidation step involves the removal of a second electron from the radical cation to form a dication (PTZ²⁺). researchgate.netacs.org This second step can be reversible for some derivatives under specific conditions, but for many others, it is an irreversible process that may lead to subsequent chemical reactions, such as dimerization, polymerization, or disproportionation. beilstein-journals.orgnih.govcapes.gov.br The ability to access this second oxidation reversibly is a key goal in the design of phenothiazine-based materials for energy storage. acs.org
PTZ•⁺ ⇌ PTZ²⁺ + e⁻ (Second Oxidation)
The reduction mechanism for reversible processes is the direct reverse of the oxidation steps. However, if the oxidized species are unstable, the reduction pathways can be more complex. In the presence of nucleophiles, the electrochemically generated radical cations or dications can undergo chemical reactions. For example, the oxidation of phenothiazine in the presence of arylsulfinic acids has been proposed to follow an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism, leading to the formation of new bis(phenylsulfonyl)-10H-phenothiazine derivatives. nih.gov Similarly, the oxidation of the sulfur atom itself to form a sulfoxide (B87167) can occur, which alters the electronic properties of the molecule. mdpi.com
Determination of Frontier Molecular Orbital (FMO) Energies (HOMO and LUMO Levels) from Electrochemical Data
Cyclic voltammetry is a powerful tool for estimating the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. These frontier molecular orbitals are crucial in determining the electronic and optical properties of materials.
The energy of the HOMO is related to the molecule's ionization potential, which corresponds to an oxidation process (removing an electron). The energy of the LUMO is related to the electron affinity, which corresponds to a reduction process (adding an electron). stackexchange.comimist.ma By measuring the onset potentials of the first oxidation (E_ox_onset) and the first reduction (E_red_onset) from the cyclic voltammogram, the HOMO and LUMO energies can be estimated using empirical formulas. researchgate.net
These calculations often employ an internal reference standard, ferrocene (Fc), whose redox potential is assumed to have a known energy level relative to the vacuum level (commonly -4.8 eV or -5.1 eV). researchgate.net The equations are as follows:
E_HOMO = - [E_ox_onset (vs Fc/Fc⁺) + 4.8] eV researchgate.netE_LUMO = - [E_red_onset (vs Fc/Fc⁺) + 4.8] eV researchgate.net
Alternatively, if only the oxidation potential and the optical band gap (E_g), determined from UV-Vis spectroscopy, are available, the LUMO level can be calculated:
E_LUMO = E_HOMO + E_g researchgate.net
For example, the HOMO energy levels for different phenothiazine-pyrazine regioisomers were determined from their onset oxidation potentials to be -5.30 eV, -5.32 eV, and -5.18 eV, respectively. researchgate.net This method provides a valuable experimental estimation of FMO energies, which can be correlated with theoretical calculations.
| Parameter | Electrochemical Measurement | Derived Energy Level | Formula |
| HOMO Energy | Onset Oxidation Potential (E_ox_onset) | Highest Occupied Molecular Orbital | E_HOMO = - [E_ox_onset + C] eV researchgate.netresearchgate.net |
| LUMO Energy | Onset Reduction Potential (E_red_onset) | Lowest Unoccupied Molecular Orbital | E_LUMO = - [E_red_onset + C] eV researchgate.netresearchgate.net |
| LUMO Energy | HOMO Energy + Optical Band Gap (E_g) | Lowest Unoccupied Molecular Orbital | E_LUMO = E_HOMO + E_g researchgate.net |
C is a constant value (e.g., 4.8 eV) based on the reference electrode (e.g., Fc/Fc⁺).
Heterogeneous Electron Transfer Rate Constants and Electrochemical Stability
The rate at which electrons are transferred between the electrode surface and the redox-active molecule is a critical kinetic parameter known as the heterogeneous electron transfer rate constant (k°). A high k° value is characteristic of a fast, efficient redox process, which is desirable for applications such as sensors and batteries. researchgate.net
The value of k° can be estimated from cyclic voltammetry data using methods like the Nicholson method. nih.govresearchgate.net This method relates k° to the separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a simple, reversible one-electron transfer, ΔEp is theoretically 59 mV at room temperature. As the electron transfer kinetics become slower (i.e., k° decreases), ΔEp increases. stackexchange.com For instance, a study of 2-chlorophenothiazine reported a peak-to-peak separation (ΔEp) of 158 mV for the first redox couple, indicating moderate electron transfer kinetics, while the second event had a ΔEp of 214 mV, suggesting slow electron transfer. nih.gov
The rate constant is also influenced by the experimental conditions, such as the electrode material and the solvent viscosity. nih.govutexas.edu
Computational Chemistry and Theoretical Modeling of 14h Dibenzo A,h Phenothiazine
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a primary tool for the computational investigation of phenothiazine-based materials due to its favorable balance of accuracy and computational cost. rsc.org Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311++G(d,p), are commonly employed to predict a wide array of molecular properties. samipubco.com These calculations are foundational for understanding the geometry, stability, and intrinsic electronic nature of complex molecules like 14H-Dibenzo[a,h]phenothiazine.
Optimization of Molecular Geometries and Conformational Analysis
The geometry of a molecule is intrinsically linked to its electronic properties and reactivity. For phenothiazines, the central 1,4-thiazine ring is not planar but adopts a characteristic "butterfly" conformation. nih.gov This non-planarity is defined by a folding angle along the N•••S axis. In the case of this compound, the annulation of two additional benzene (B151609) rings introduces significant steric considerations and extends the conjugated π-system, which can influence this folding angle.
DFT-based geometry optimization is used to determine the most stable three-dimensional structure by finding the minimum energy conformation. researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles. For this compound, the analysis would focus on the degree of planarity and the steric strain introduced by the fused rings. While specific experimental data for this isomer is scarce, theoretical calculations provide reliable predictions of these parameters. nih.govresearchgate.net
| Parameter | Bond | Expected Value |
| Bond Length (Å) | C-S | ~1.77 |
| C-N | ~1.41 | |
| C-C (aromatic) | 1.39 - 1.42 | |
| Bond Angle (°) | C-S-C | ~98 |
| C-N-C | ~123 | |
| Dihedral Angle (°) | Folding Angle | 130 - 150 |
Note: The values in this table are representative and based on computational studies of related phenothiazine (B1677639) and benzophenothiazine structures. They serve as expected estimates for this compound.
Analysis of Electronic Structure, Charge Distribution, and Spin Density
The distribution of electrons within the this compound framework dictates its reactivity and intermolecular interactions. DFT calculations can map the electron density, revealing how charge is distributed among the constituent atoms. Population analysis methods, such as Mulliken or Natural Population Analysis (NPA), are used to assign partial atomic charges. bhu.ac.in In the phenothiazine core, the nitrogen atom typically acts as an electron-donating center, leading to a negative partial charge, while the sulfur atom's role can be more complex. nih.gov
For the radical cation of this compound, which would be formed upon oxidation, spin density analysis becomes critical. This analysis shows how the unpaired electron is delocalized across the molecule. In related phenothiazine radicals, the spin density is known to be primarily distributed over the π-conjugated system, with significant localization on the nitrogen and sulfur atoms. nih.gov
| Atom | Expected Mulliken Charge (a.u.) |
| N (Nitrogen) | -0.4 to -0.6 |
| S (Sulfur) | +0.2 to +0.4 |
| C (adjacent to N) | +0.1 to +0.3 |
| C (adjacent to S) | -0.1 to +0.1 |
| H (on N-H) | +0.2 to +0.3 |
Note: These charge values are illustrative, based on general findings for N-H phenothiazine systems, and represent the expected charge distribution.
Frontier Molecular Orbital (FMO) Energies, Energy Gaps, and Spatial Distributions
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior. nih.gov The energy of the HOMO relates to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity). samipubco.com The energy difference between these orbitals, the HOMO-LUMO gap (Egap), is a critical parameter that indicates the molecule's kinetic stability and electronic excitability. samipubco.com A smaller gap generally implies higher reactivity and easier electronic transitions. rsc.org
In phenothiazine derivatives, the HOMO is typically centered on the electron-rich tricyclic core, with significant contributions from the nitrogen and sulfur p-orbitals. The LUMO is generally delocalized over the entire π-electron system of the aromatic rings. researchgate.net The fusion of additional benzene rings in this compound is expected to extend this π-conjugation, which generally leads to a stabilization of the LUMO and a destabilization of the HOMO, thereby reducing the energy gap compared to the parent phenothiazine. rsc.org
| Parameter | Expected Energy (eV) |
| EHOMO | -5.0 to -5.5 |
| ELUMO | -1.5 to -2.0 |
| Egap (HOMO-LUMO) | 3.0 to 4.0 |
Note: The energy values are representative, based on DFT calculations for various phenothiazine derivatives. The exact values for this compound would depend on the specific computational method and level of theory.
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the calculated molecular orbitals into localized bonds and lone pairs, which correspond to classical Lewis structures. nih.gov A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This analysis quantifies the stabilization energy, E(2), associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov
For this compound, significant hyperconjugative interactions are expected. The lone pair orbitals on the nitrogen (nN) and sulfur (nS) atoms can act as strong donors, delocalizing electron density into the antibonding π* orbitals of the adjacent aromatic rings. These n → π* interactions contribute significantly to the stability of the molecule and are indicative of the electron-donating nature of the phenothiazine core. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | Estimated Stabilization Energy E(2) (kcal/mol) |
| n(N) | π(C-C)ring | 20 - 40 |
| n(S) | π(C-C)ring | 5 - 15 |
| π(C-C)ring1 | π*(C-C)ring2 | 10 - 25 |
Note: This table presents hypothetical but chemically reasonable E(2) values for the principal intramolecular charge-transfer interactions expected within the this compound structure.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Nature and Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to define atoms and chemical bonds. mdpi.com This method identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei signifies a chemical bond. The properties at this BCP, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the bond.
For covalent bonds (shared interactions), ∇²ρ(r) is typically negative, indicating a concentration of electron density. For closed-shell interactions (like ionic bonds or van der Waals forces), ∇²ρ(r) is positive. In this compound, QTAIM analysis would be used to characterize the C-N, C-S, C-C, and C-H bonds and to identify any potential non-covalent interactions, such as hydrogen bonds or stabilizing interactions caused by steric crowding between hydrogen atoms on the fused rings.
| Bond Type | Typical ρ(r) (a.u.) | Typical ∇²ρ(r) (a.u.) | Bond Nature |
| C-C (aromatic) | ~0.30 | ~ -0.80 | Covalent |
| C-N | ~0.25 | ~ -0.60 | Polar Covalent |
| C-S | ~0.18 | ~ -0.25 | Polar Covalent |
| N-H | ~0.35 | ~ -1.50 | Polar Covalent |
Note: These QTAIM parameters are representative values for the types of bonds present in the molecule and are derived from general computational chemistry literature.
Electron Localizing Function (ELF) and Localized Orbital Locator (LOL) Studies for Electron Distribution
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a visual representation of electron pairing and localization in a molecule. mdpi.com They are calculated from the kinetic energy density and offer a chemically intuitive map of electron distribution, highlighting regions corresponding to covalent bonds, lone pairs, and atomic cores.
In an ELF or LOL map of this compound, high values (typically approaching 1.0) would be found in the regions of the C-C, C-H, C-N, and N-H covalent bonds, indicating a high probability of finding a localized electron pair. mdpi.com Distinct basins of high localization would also be present corresponding to the lone pairs on the nitrogen and sulfur atoms. The delocalized π-system of the fused aromatic rings would appear as regions of intermediate ELF/LOL values, situated above and below the plane of the rings, illustrating the shared nature of these electrons. These analyses provide a qualitative, visual confirmation of the bonding patterns predicted by other methods. mdpi.com
Global Reactivity Parameters
Global reactivity parameters, such as chemical hardness, softness, electronegativity, and the electrophilicity index, are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These descriptors provide a quantitative measure of a molecule's stability and reactivity. For instance, chemical hardness indicates resistance to deformation of the electron cloud, with harder molecules generally being less reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons. While the theoretical framework for these calculations is well-established, specific values for this compound have not been reported.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is a powerful computational method for studying the behavior of molecules in their electronically excited states, which is crucial for understanding their interaction with light.
Prediction of Vertical Electronic Excitations and Absorption Spectra
TD-DFT calculations can predict the vertical electronic excitation energies, which correspond to the absorption of light. These calculations can generate a theoretical UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is vital for understanding the color and photophysical properties of a compound. However, no such theoretical spectrum for this compound has been published.
Theoretical Characterization of Photoluminescence Properties
Beyond absorption, TD-DFT can also be used to investigate the geometry of the first excited state, which is essential for understanding photoluminescence (fluorescence and phosphorescence). By optimizing the excited-state geometry, it is possible to calculate the emission energy, which corresponds to the light emitted as the molecule relaxes back to its ground state. The difference between the absorption and emission energies is known as the Stokes shift. These theoretical predictions are invaluable for designing and understanding luminescent materials. Unfortunately, specific computational studies on the photoluminescence of this compound are not available.
Advanced Computational Approaches for Spectroscopic Property Prediction
Computational methods are also employed to predict other types of spectra, such as Nuclear Magnetic Resonance (NMR) spectra.
The prediction of NMR chemical shifts through computational methods, often using the Gauge-Including Atomic Orbital (GIAO) approach within DFT, allows for the theoretical determination of ¹H and ¹³C NMR spectra. These calculations can aid in the structural elucidation of complex molecules by correlating calculated chemical shifts with experimental data. For this compound, while experimental NMR data for the parent phenothiazine exists, specific calculated chemical shifts for this dibenzo derivative are not found in the literature.
Intermolecular Interaction Analysis
The study of how molecules interact with each other in the solid state is critical for understanding crystal packing and the properties of materials.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. This analysis provides insights into the forces that govern the supramolecular assembly of molecules in the solid state. To perform a Hirshfeld surface analysis, a crystal structure determined by X-ray crystallography is required. As no crystal structure for this compound is publicly available, a Hirshfeld surface analysis has not been performed.
Elucidation of Structure Property Relationships in 14h Dibenzo A,h Phenothiazine Systems
Systematic Investigation of Substituent Effects on Electronic and Optical Properties
The introduction of substituents onto the phenothiazine (B1677639) core is a powerful strategy for modulating its electronic and optical properties. The nature and position of these functional groups can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its absorption, emission, and electrochemical behavior.
Systematic studies on various phenothiazine derivatives have shown that the electron-donating or electron-withdrawing character of a substituent plays a crucial role. For instance, in a series of 10-ethyl-3-styryl-phenothiazine derivatives, the absorption and emission wavelengths in solution were found to be strongly dependent on the electron-withdrawing (EW) strength of the substituent. researchgate.net Electrochemical analysis revealed that while the HOMO energy levels remained largely unaffected by the different substituents, the LUMO energy levels were significantly influenced. researchgate.net The introduction of a strong electron-withdrawing group leads to a lowering of the LUMO energy level, resulting in a smaller energy gap and a red-shift in the fluorescence emission. researchgate.net
Conversely, studies have also suggested that electron-donating groups have a minimal impact on the absorption and emission properties in solution, as the molecular orbital distributions (HOMOs and LUMOs) are often independent of these groups. researchgate.net However, the presence of any substituent, whether electron-donating or electron-withdrawing, generally alters the absorption and emission characteristics of the core fluorophore. researchgate.net These shifts to longer wavelengths (bathochromic shifts) are often attributed to an increase in the extent of conjugation or enhanced intramolecular charge transfer (ICT) facilitated by the substituent. researchgate.net
The following table summarizes the effect of different substituents on the photophysical properties of 10-ethyl-3-styryl-phenothiazine derivatives in a crystalline state. researchgate.net
| Compound Name | Substituent Group | Electron-Withdrawing Ability | Crystal Fluorescence Emission |
| PVBMA | CH₃O | Weak | Blue |
| PVBM | COOMe | Moderate | Green |
| PVBA | CHO | Strong | Yellow |
| NSP | NO₂ | Very Strong | Orange-Red |
This table illustrates the direct correlation between the electron-withdrawing strength of the substituent and the emitted light's wavelength.
Impact of Molecular Conformation and Stereochemistry on Photophysical and Electrochemical Behavior
The non-planar, butterfly-like conformation of the phenothiazine nucleus is a defining feature that significantly influences its properties. The molecule can exist in different conformations, most notably the quasi-axial (ax) and quasi-equatorial (eq) forms, which arise from the inversion of the central thiazine (B8601807) ring. nih.gov These distinct spatial arrangements can lead to dramatically different photophysical behaviors, particularly in the solid state.
Fascinatingly, researchers have demonstrated that for some phenothiazine derivatives, the molecular conformation is the deciding factor for observing room temperature phosphorescence (RTP). rsc.org In certain chlorinated phenothiazine derivatives, molecules adopting a quasi-axial conformation exhibited strong RTP, whereas their quasi-equatorial counterparts did not. rsc.org This conformation-dependent emission highlights the critical role of molecular geometry in governing excited-state decay pathways. The transformation between these conformers can even be triggered by external stimuli, leading to a unique stimulus-responsive RTP effect. rsc.org
The energy barrier between these conformations can be precisely tuned by introducing substituents with varying steric bulk at specific positions (e.g., 1, 9, and 10-positions) on the phenothiazine skeleton. nih.gov By carefully selecting substituents, the folding angle of the phenothiazine core can be controlled, effectively stabilizing one conformation over the other. nih.gov This accurate conformational adjustment allows for the development of materials with switchable and self-recoverable phosphorescence properties at room temperature. nih.gov
| Conformation | Key Feature | Observed Photophysical Effect |
| Quasi-axial (ax) | H-extra or folded conformation | Can exhibit strong Room Temperature Phosphorescence (RTP). rsc.org |
| Quasi-equatorial (eq) | H-intra or planar-like conformation | Often does not show RTP. rsc.org |
Role of Extended Conjugation and Ring Fusion on Electronic Delocalization and Energy Levels
The fusion of additional benzene (B151609) rings to the phenothiazine core, as in 14H-Dibenzo[a,h]phenothiazine, creates an extended π-conjugated system. This extension has profound effects on the electronic structure, leading to enhanced electron delocalization and a significant alteration of the frontier molecular orbital energy levels.
Extended conjugation generally leads to a smaller HOMO-LUMO energy gap. This is because the π and π* molecular orbitals spread out over a larger number of atoms, causing the energy levels to become more closely spaced. The practical consequence of this is a shift in the absorption and emission spectra to longer wavelengths (a bathochromic or red shift). researchgate.net This principle is fundamental in tuning the color of organic dyes and functional materials.
In benzo[a]phenothiazines, the stability of the π-electron system across the fused benzene and naphthalene (B1677914) rings has been correlated with their biological activity. nih.gov Computational studies using methods like the Hückel orbital method have shown that the distribution of electron densities within the fused-ring skeleton is critical. nih.gov The concept of electronic delocalization is central to the stability and aromaticity of these fused-ring systems. nih.gov While the degree of aromaticity can be complex to quantify in such large, heterocyclic structures, it is this delocalization that facilitates the movement of electrons, which is essential for the electronic and optical properties of the material. nih.govmdpi.com
Correlation between Molecular Geometry and Material Performance
A direct line can be drawn from the molecular geometry of dibenzophenothiazine derivatives to their performance in various material applications. This correlation encompasses not only the intramolecular conformation but also the intermolecular arrangement, or crystal packing, in the solid state.
At the molecular level, as discussed previously, the conformation (e.g., quasi-axial vs. quasi-equatorial) can determine whether a material exhibits room temperature phosphorescence. rsc.org Furthermore, studies on benzo[a]phenothiazines have linked specific electronic charge distributions, which are a function of the molecular geometry and substituent placement, to their anticancer activity. nih.gov For instance, 9-Methyl-12H-benzo[a]phenothiazine, which showed potent anticancer activity, was found to have the highest charge on the nitrogen atom and in the L- and M-regions of the molecule, suggesting that a specific electron distribution is key for its biological function. nih.gov
In the solid state, the way molecules pack together significantly influences the bulk material properties. The crystal structures of phenothiazine derivatives reveal different packing motifs, such as antiparallel π-stacking or T-type arrangements. researchgate.net These packing styles affect the degree of intermolecular electronic coupling, which in turn impacts solid-state fluorescence and mechanochromic behavior. Mechanochromism, the change in fluorescence color upon applying mechanical force, is directly tied to the disruption and rearrangement of the crystal packing, altering the intermolecular interactions and thus the emission properties. researchgate.net
| Molecular Geometry Aspect | Impact on Material Performance | Example |
| Intramolecular Conformation | Determines excited-state properties like RTP. rsc.org | Quasi-axial conformers of chlorinated phenothiazines show RTP, while quasi-equatorial do not. rsc.org |
| Electron Density Distribution | Correlates with biological activity. nih.gov | High charge density in specific regions of 9-Methyl-12H-benzo[a]phenothiazine is linked to potent anticancer activity. nih.gov |
| Intermolecular Packing (Crystal) | Influences solid-state fluorescence and mechanochromism. researchgate.net | Antiparallel π-stacking vs. T-type arrangements lead to different fluorescence and responses to grinding. researchgate.net |
Applications in Advanced Materials Science and Organic Electronics Based on 14h Dibenzo A,h Phenothiazine
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials
Derivatives of 14H-dibenzo[a,h]phenothiazine have been investigated for their potential in organic light-emitting diodes (OLEDs), both as emissive materials and as components in the charge-transporting layers. The ability to tune their electronic properties through chemical modification allows for the development of materials with specific functionalities within an OLED device.
Efficient Emitters and Host Materials for OLED Devices
While specific data on this compound as a primary emitter is limited in the reviewed literature, the broader class of phenothiazine (B1677639) derivatives has shown significant promise. For instance, phenothiazine-based materials are explored as hosts for thermally activated delayed fluorescence (TADF) emitters. In one study, a yellow thermally activated delayed fluorescence (TADF) emitter, PTZ-SA, was designed using a phenothiazine donor and a benzothiadiazine-1,1-dioxide acceptor, achieving an external quantum efficiency of 4.2% in a yellow-emitting OLED.
The design of host materials is crucial for achieving high-efficiency OLEDs. These materials need to have appropriate energy levels to facilitate charge injection and transport, as well as a high triplet energy to confine the excitons on the guest emitter molecules. The rigid structure of dibenzophenothiazine could be advantageous in designing host materials with high thermal stability.
Design of Hole-Transporting Materials (HTMs)
The electron-rich nature of the phenothiazine core makes its derivatives excellent candidates for hole-transporting materials (HTMs) in OLEDs and other organic electronic devices. A good HTM should possess high hole mobility, good film-forming properties, and energy levels that align well with the anode and the emissive layer for efficient hole injection and transport.
Phenothiazine-based HTMs have been shown to be a good alternative to the commonly used spiro-OMeTAD in perovskite solar cells, which shares similar principles with OLEDs regarding hole transport. The butterfly confirmation of the phenothiazine core can help to prevent molecular aggregation, which is beneficial for achieving stable and efficient devices. nih.gov Molecular engineering of the phenothiazine core, including the creation of dibenzo-fused structures, can lead to materials with improved hole mobility and conductivity. For example, a study on phenothiazine-based HTMs for perovskite solar cells highlighted that the planar geometry of the phenothiazine moiety is favorable for intermolecular stacking, leading to better hole mobility. nih.gov
Dye-Sensitized Solar Cells (DSSCs) and Photosensitizers
Derivatives of this compound are highly promising as photosensitizers in dye-sensitized solar cells (DSSCs). In a DSSC, the dye molecule absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The ideal photosensitizer should have a broad and strong absorption in the visible and near-infrared regions, appropriate energy levels for efficient electron injection and dye regeneration, and good stability.
The phenothiazine unit is a strong electron donor, a key feature for an efficient photosensitizer. By functionalizing the dibenzophenothiazine core with acceptor and anchoring groups, it is possible to create dyes with a D-π-A (donor-π-bridge-acceptor) or D-A-π-A structure, which promotes intramolecular charge transfer upon photoexcitation, facilitating electron injection into the TiO2.
Several studies have reported on the performance of phenothiazine-based dyes in DSSCs. For example, a series of organic dyes with a phenothiazine central unit, a cyanoacrylate acceptor, and a triarylamine donor achieved power conversion efficiencies ranging from 4.2% to 6.22%. researchgate.net Another study on novel phenothiazine derivatives of the D-π-D-π-A type reported a power conversion efficiency of 6.22% for a device using a sensitizer with a dibenzothiophenyl donor moiety. nih.gov These results suggest that the extended conjugation and strong donating ability of a dibenzophenothiazine core could lead to even higher efficiencies. The introduction of a D-A-π-A structure in phenothiazine derivatives has been shown to yield a high power conversion efficiency of 7.5%. rsc.org
Below is a table summarizing the performance of some phenothiazine-based dyes in DSSCs.
| Dye Name | Structure Type | Jsc (mA/cm²) | Voc (V) | Fill Factor | Power Conversion Efficiency (%) |
| NSPt-C6 | D-π-A | 14.42 | 0.69 | 0.63 | 6.22 researchgate.netrsc.org |
| Dye 2a | D-π-D-π-A | 17.96 | 0.70 | - | 6.22 nih.gov |
| Dye 33 | Double D-A | - | - | - | 4.22 researchgate.net |
| PTZ-based D-π-A | D-π-A | 16.36 | 0.706 | - | 7.5 rsc.org |
Luminescent Solar Concentrators (LSCs)
Luminescent solar concentrators (LSCs) are devices that can capture and concentrate sunlight over a large area onto a smaller photovoltaic cell. They typically consist of a transparent polymer sheet doped with a fluorescent dye. The dye absorbs incident sunlight and re-emits it at a longer wavelength. This emitted light is then guided by total internal reflection to the edges of the sheet where the solar cells are placed.
An ideal fluorophore for LSCs should have a large Stokes shift (the difference between the absorption and emission maxima) to minimize reabsorption losses, a high photoluminescence quantum yield (PLQY), and broad absorption across the solar spectrum.
While there is no direct report on this compound in LSCs, phenothiazine-containing donor-acceptor-donor (D-A-D) photostable fluorophores have been investigated for this application. rsc.org In one study, quinoxaline-based fluorophores with phenothiazine as the donor group were embedded in a poly(methyl methacrylate) (PMMA) matrix, resulting in LSCs with remarkable internal and external photon efficiencies of 42.9% and 6.2%, respectively. rsc.org These results suggest that the strong absorptivity and emissive properties of dibenzophenothiazine derivatives could make them excellent candidates for high-performance LSCs.
Organic Semiconductors and Charge Transport Materials for Advanced Electronic Devices
The ability of organic materials to transport charge is fundamental to their application in electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). The charge transport properties of molecular semiconductors are highly dependent on their molecular structure, packing in the solid state, and the degree of intermolecular electronic coupling.
The extended π-system and planar structure of this compound suggest that it could exhibit good charge transport properties. The phenothiazine moiety is known to facilitate hole transport. nih.gov Theoretical studies and experimental measurements on related systems can provide insights into the potential of dibenzophenothiazine derivatives as organic semiconductors.
For instance, the hole mobility of phenothiazine-based HTMs has been measured using the space-charge limited current (SCLC) method. Values in the range of 10⁻⁵ to 10⁻⁴ cm² V⁻¹ s⁻¹ have been reported for various phenothiazine derivatives. nih.gov Halogenation of large polycyclic aromatic hydrocarbons, which are structurally related to dibenzophenothiazine, has been shown to be an effective strategy for tuning their electronic properties and charge transport characteristics, with hole mobilities as high as 0.25 cm² V⁻¹ s⁻¹ being achieved. nih.gov The investigation of charge transport in benzothiazole derivatives has also provided valuable insights into how molecular structure affects mobility. nih.gov
Photocatalysis and Photoredox Chemistry Utilizing Dibenzo[a,h]phenothiazine Derivatives
The rich redox chemistry of the phenothiazine core, coupled with its ability to absorb visible light, makes its derivatives attractive as organic photoredox catalysts. Photoredox catalysis utilizes light to drive chemical reactions by generating highly reactive radical intermediates. These catalysts can absorb light to reach an excited state with enhanced reducing or oxidizing power.
Phenothiazines have been identified as sustainable alternatives to precious-metal-based photoredox catalysts. nih.gov They can act as strong excited-state reductants. A notable example is the use of phenyl benzo[b]phenothiazine as a visible-light-induced metal-free photoredox catalyst for atom transfer radical polymerization (ATRP). nih.gov This demonstrates the potential of the dibenzophenothiazine framework in mediating important organic transformations under mild and environmentally friendly conditions.
The proposed mechanism for photoredox catalysis with N-phenylphenothiazines involves the photoinduced electron transfer from the catalyst to a substrate, generating a substrate radical anion and a phenothiazine radical cation. beilstein-journals.org This initiates a catalytic cycle that can be used to drive a variety of chemical reactions, including nucleophilic additions to alkenes. beilstein-journals.org
The development of new dibenzophenothiazine-based photocatalysts with tailored redox potentials and absorption profiles is an active area of research with the potential to enable novel and more efficient chemical syntheses.
Coordination Chemistry of 14h Dibenzo A,h Phenothiazine As a Ligand
Synthesis and Characterization of Metal Complexes Featuring 14H-Dibenzo[a,h]phenothiazine Ligands
The synthesis of metal complexes with phenothiazine-based ligands typically involves the reaction of a suitable metal salt with the phenothiazine (B1677639) derivative in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.
For instance, the reaction of phenothiazine and its non-drug derivatives with potassium tetrachloropalladate(II) (K₂PdCl₄) or potassium tetrachloroplatinate(II) (K₂PtCl₄) yields square planar complexes with the general formula ML₂Cl₂. shu.ac.uk In these complexes, the phenothiazine ligand coordinates to the metal ion through the sulfur atom of the heterocyclic ring. shu.ac.uk This coordination is confirmed by far-infrared and ¹³C NMR spectroscopy. shu.ac.uk
The synthesis of ferrocene-functionalized phenothiazine derivatives has also been achieved through the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. rsc.org These derivatives can be further modified, for example, by oxidizing the sulfur atom in the thiazine (B8601807) ring to a sulfone using m-chloroperbenzoic acid (m-CPBA). rsc.org
| Reactants | Product | Metal | Key Features | Reference |
|---|---|---|---|---|
| Phenothiazine + K₂MCl₄ | ML₂Cl₂ | Pd, Pt | Cis square planar geometry; coordination through sulfur. | shu.ac.uk |
| Phenothiazine drug hydrochloride + K₂MCl₄ | M(LH)Cl₃ | Pd, Pt | Square planar geometry; sulfur coordination; "scorpion" conformation with hydrogen bonding. | shu.ac.uk |
| Ferrocene-functionalized phenothiazine + m-CPBA | Ferrocene-substituted phenothiazine sulfone | - | Oxidation of the sulfur atom to a sulfone. | rsc.org |
Ligand Design Principles and Diverse Coordination Modes of Phenothiazine Derivatives
Phenothiazine derivatives can act as ligands in several ways:
S-coordination: As seen in the complexes with palladium and platinum, the sulfur atom of the thiazine ring is a common coordination site. shu.ac.uk
N-coordination: While less common for the heterocyclic nitrogen, the nitrogen atom of substituents at the N(10) position can be involved in coordination.
Bridging Ligands: The phenothiazine framework can potentially bridge two metal centers.
Outer-sphere Coordination: In some cases, the interaction with the metal is not a direct coordination bond but rather an outer-sphere interaction, such as the hydrogen bonding observed in the M(LH)Cl₃ complexes. shu.ac.uk
The introduction of different functional groups allows for the creation of multifunctional molecules. For example, the incorporation of phenothiazine donors into a dibenzo[a,j]phenazine (DBPHZ) acceptor core has led to the development of U-shaped donor-acceptor-donor (D-A-D) π-conjugated molecules. nih.gov These molecules exhibit interesting photophysical properties, including mechanochromic luminescence and thermally activated delayed fluorescence (TADF). nih.gov The conformational flexibility of the phenothiazine units plays a crucial role in these properties. nih.gov
Electronic and Magnetic Properties of Dibenzo[a,h]phenothiazine Coordination Compounds
The electronic properties of metal complexes containing phenothiazine ligands are of significant interest. The coordination of the phenothiazine moiety to a metal center can influence the electronic transitions within the ligand and the metal.
UV-Vis absorption spectroscopy is a key technique for probing these electronic properties. For instance, ferrocene-functionalized phenothiazine derivatives exhibit distinct absorption bands. rsc.org Upon oxidation of the sulfur atom to a sulfone, a hypsochromic (blue) shift in the deep UV region of the absorption spectrum is observed. rsc.org
The magnetic properties of these complexes are determined by the presence of unpaired electrons. libretexts.org Metal complexes with an odd number of electrons or where electron pairing is destabilized will be paramagnetic. libretexts.org For example, a d⁵ ion like iron(III) in a tetrahedral geometry is expected to be high-spin and paramagnetic with five unpaired electrons. libretexts.org In contrast, a d¹⁰ ion like zinc(II) will be diamagnetic as it has no unpaired electrons. libretexts.org
The magnetic susceptibility of a complex can be measured to determine the number of unpaired electrons, which provides insight into the electronic configuration and geometry of the metal center. scirp.org For example, a diamagnetic behavior was observed for a specific thiazoylazo dye complex, which is consistent with previous reports. scirp.org
Redox Chemistry of Metal-Phenothiazine Complexes and Radical Formation
The redox chemistry of phenothiazine derivatives and their metal complexes is a particularly important aspect of their chemistry. Phenothiazines are known to be easily oxidized to form stable radical cations. nih.govacs.org This property is central to their application in various fields, including as redox shuttles in lithium-ion batteries and in photoredox catalysis. rsc.orgacs.org
The oxidation of phenothiazine can be achieved chemically, for example, using iron(III) chloride (FeCl₃), which oxidizes both drug and non-drug phenothiazine ligands to their corresponding cation radicals. shu.ac.uk The formation of the phenothiazine radical can be detected by techniques such as electron paramagnetic resonance (EPR) spectroscopy. nih.gov
Cyclic voltammetry studies of ferrocene-functionalized phenothiazine derivatives show two oxidation waves. rsc.org The oxidation potentials are influenced by the oxidation state of the sulfur atom, with phenothiazine sulfone derivatives exhibiting shifts to more positive oxidation potentials compared to their phenothiazine counterparts. rsc.org
The radical cations of phenothiazines themselves can have interesting photochemistry. For example, the 10-phenyl-10H-phenothiazine radical cation (PTZ⁺•) possesses excited doublet states that can be accessed with visible and near-infrared light. acs.org These excited states are powerful photo-oxidants, with excited-state potentials exceeding +2.1 V vs SCE, enabling them to drive energy-demanding oxidation reactions. acs.orgacs.org
Future Research Directions and Perspectives for 14h Dibenzo A,h Phenothiazine
Development of Novel and Green Synthetic Methodologies for Enhanced Efficiency
While traditional synthetic routes to phenothiazine (B1677639) derivatives have been well-established, future efforts will likely concentrate on developing more environmentally friendly and efficient "green" methodologies. The chemical industry's need for sustainable practices is driving research away from hazardous reagents and solvents. researchgate.net
Future research directions in this area include:
One-Pot Synthesis: The development of one-pot condensation reactions, which reduce waste and simplify procedures, is a promising avenue. For analogous heterocyclic compounds like 14-aryl-14H-dibenzo[a,j]xanthenes, one-pot syntheses have been successfully achieved using various aryl aldehydes and β-naphthol under solvent-free conditions or in green media like ethanol. researchgate.netnih.gov
Reusable Catalysts: A shift from homogeneous acid catalysts (e.g., HCl, H2SO4), which are often corrosive and difficult to recycle, towards reusable heterogeneous solid acid catalysts is anticipated. researchgate.net Materials such as sulfonic acid-functionalized silica (SiO2-Pr-SO3H), H-Zeolite A, and Sn(II)/nano silica have proven effective for similar syntheses, offering advantages like high yields, short reaction times, and catalyst recyclability. researchgate.netnih.gov
Alternative Energy Sources: Exploring microwave-assisted or ultrasound-assisted synthesis could further enhance reaction rates and efficiency, reducing energy consumption compared to conventional heating.
These green approaches promise not only to be more sustainable but also to potentially improve product yields and simplify purification processes.
Exploration of New Functional Materials Architectures Based on Dibenzo[a,h]phenothiazine
The versatility of the dibenzophenothiazine core allows for extensive functionalization, enabling the creation of materials with tailored properties. A key strategy in molecular engineering is the "donor–acceptor" (D-A) approach, which has led to a multitude of derivatives with tunable energy levels and reversible redox properties. rsc.org
Future explorations in functional materials will likely focus on:
Stimuli-Responsive Materials: Designing derivatives that exhibit chromism in response to external stimuli is a major area of interest. For instance, benzothiazole-based phenothiazine derivatives have been shown to exhibit mechanochromism (color change upon grinding) and acidochromism (color change in response to acid/base). rsc.org This phase transformation behavior holds potential for applications in sensors and security inks. rsc.org
Donor-Acceptor-Donor (D-A-D) Triads: Novel U-shaped D-A-D π-conjugated molecules, using a dibenzo[a,j]phenazine (DBPHZ) core as an acceptor and phenothiazines as donors, have been developed. nih.gov These materials can exhibit both tricolor-changeable mechanochromic luminescence and efficient thermally activated delayed fluorescence (TADF), making them highly valuable for advanced optical applications. nih.gov
Conjugation and Spacers: The introduction of different π-conjugated systems or spacers between the phenothiazine core and other functional groups can significantly influence optoelectronic properties. rsc.org For example, inserting a phenyl-π-spacer in phenanthro-imidazole/phenothiazine conjugates has been shown to extend conjugation and improve electrical properties. researchgate.net
| Architectural Strategy | Key Feature | Resulting Property/Application | Reference Example |
|---|---|---|---|
| Donor-Acceptor (D-A) | Combines electron-donating phenothiazine with an electron-accepting moiety. | Tunable bandgap, tailored energy levels for optoelectronics. | Phenothiazine-benzothiadiazine hybrid for OLEDs. researchgate.net |
| Stimuli-Responsive Design | Incorporates groups sensitive to mechanical force or pH changes. | Mechanochromism, acidochromism for sensors and anti-counterfeiting. | Benzothiazole-based phenothiazine derivatives. rsc.org |
| D-A-D Triads | Features a central acceptor flanked by two phenothiazine donors. | Thermally Activated Delayed Fluorescence (TADF), mechanochromic luminescence. | Phenothiazine–DBPHZ–phenothiazine triad (B1167595). nih.gov |
| π-Spacer Insertion | Adds a conjugated bridge (e.g., phenyl group) within the molecule. | Extended conjugation, improved electrical properties. | Phenanthro-imidazole/phenothiazine conjugates. researchgate.net |
Advanced Theoretical Modeling for Predictive Design and Optimization of Material Properties
Advanced theoretical and computational modeling is an indispensable tool for accelerating the design of new materials. By predicting the properties of yet-to-be-synthesized molecules, researchers can screen candidates and focus experimental efforts on the most promising structures.
Future research will leverage methods such as:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemistry methods are crucial for exploring the photophysical and optoelectronic properties of designed compounds. mdpi.com They can be used to optimize molecular geometries and predict key parameters like frontier molecular orbital (FMO) energies (HOMO/LUMO), energy gaps, and maximum absorption wavelengths. mdpi.com
Modeling of Intermolecular Interactions: Understanding noncovalent interactions is critical for predicting how molecules will behave in the solid state. Methods like second-order Møller-Plesset perturbation (MP2) theory and coupled cluster (CC) theory are used to investigate π-π stacking interactions, which govern the conformational stability and self-assembly of phenothiazine derivatives. adatbank.ro These calculations reveal that stability is often dominated by dispersion-type electron correlation effects. adatbank.ro
Structure-Property Relationship Elucidation: Theoretical investigations can systematically explore how structural modifications, such as the introduction of different substituent groups, affect optoelectronic properties. mdpi.com This allows for the establishment of clear design principles for optimizing materials for specific applications like organic solar cells. mdpi.com
| Theoretical Method | Purpose | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization and electronic structure calculation. | HOMO/LUMO energy levels, energy gap, electrostatic potential. mdpi.com |
| Time-Dependent DFT (TD-DFT) | Calculation of excited-state properties. | Maximum absorption wavelength, photophysical characteristics. mdpi.com |
| Møller-Plesset Perturbation (MP2) | Investigation of electron correlation and intermolecular forces. | π-π stacking interaction energies, conformational stability. adatbank.ro |
| Ab initio methods (e.g., HF/6-31(d)) | Fundamental geometry optimization and electronic structure. | Molecular structure of phenothiazine and its radical cations. researchgate.net |
Integration of 14H-Dibenzo[a,h]phenothiazine into Next-Generation Optoelectronic and Electronic Devices
Phenothiazine (PTZ) and its derivatives are highly attractive for a wide range of optoelectronic applications due to their strong electron-donating nature, intriguing photophysical properties, and the flexibility of functionalization. rsc.orgrsc.org
Future work will focus on integrating these materials into devices such as:
Organic Light-Emitting Diodes (OLEDs): PTZ derivatives are excellent candidates for TADF emitters, which can theoretically achieve 100% internal quantum efficiency. A D-A-D triad using phenothiazine donors achieved an external quantum efficiency (EQE) as high as 16.8% in an OLED. nih.gov Another yellow TADF emitter, PTZ-SA, was designed with a small singlet-triplet energy gap (ΔEST) of 0.08 eV, enabling efficient reverse intersystem crossing. researchgate.net
Solar Cells: The favorable electronic properties of PTZ derivatives make them suitable as electron donors or hole-transporting materials (HTMs) in organic and perovskite solar cells. rsc.org Recently, phenothiazine-based self-assembled monolayers (SAMs) were used to modify substrates in tin perovskite solar cells, leading to a power conversion efficiency of 7.8% and remarkable long-term stability. rsc.org
| Device Application | Role of Dibenzophenothiazine Derivative | Reported Performance Metric | Reference |
|---|---|---|---|
| Organic Light-Emitting Diode (OLED) | Thermally Activated Delayed Fluorescence (TADF) Emitter | External Quantum Efficiency (EQE) up to 16.8% | nih.gov |
| Organic Light-Emitting Diode (OLED) | Yellow TADF Emitter (PTZ-SA) | ΔEST of 0.08 eV, EQE of 4.2% | researchgate.net |
| Tin Perovskite Solar Cell | Self-Assembled Monolayer (SAM) on ITO substrate | Power Conversion Efficiency (PCE) of 7.8% | rsc.org |
| Organic Solar Cell (OSC) | Electron Donor or Hole-Transporting Material | Tunable energy levels for efficient charge transfer. | rsc.org |
Investigation of Supramolecular Assemblies and Self-Assembly Processes
Supramolecular chemistry, which explores the organization of molecules through non-covalent interactions, offers a powerful bottom-up approach to creating complex, functional structures. longdom.org The ability of dibenzophenothiazine derivatives to self-assemble is a key area for future research.
Key directions include:
Controlling Morphology: The self-assembly of phenothiazine derivatives functionalized with fragments like carboxyphenyl can lead to distinct nanostructures. researchgate.net Depending on the molecular design, these processes can yield morphologies such as nanofibers or spherical and facet-shaped particles, which are crucial for fabricating functional material layers. researchgate.net
Self-Assembled Monolayers (SAMs): As demonstrated in perovskite solar cells, phenothiazine derivatives can be designed to form highly ordered SAMs on conductive substrates. rsc.org These ultrathin layers can improve the interface between the electrode and the active layer, enhancing device performance and stability.
Complex Architectures: Beyond simple morphologies, phenothiazine units can be incorporated into more complex, discrete supramolecular structures. For example, a highly emissive platinum(II)-based metallacage was self-assembled using a phenothiazine-containing building block. nih.gov The assembly process induced a twisted geometry in the luminophore, leading to a 10-fold increase in its quantum yield by altering the radiative and non-radiative decay pathways. nih.gov
Understanding and controlling these self-assembly processes will be crucial for the bottom-up fabrication of next-generation materials and devices with precisely engineered properties at the nanoscale. nih.gov
Q & A
Q. How do this compound derivatives compare to other heterocyclic systems (e.g., carbazoles) in electronic device performance?
- Methodological Answer :
- Hole mobility measurements : Time-of-flight (TOF) techniques compare charge transport (e.g., µₕ = 0.12 cm²/Vs for phenothiazine vs. 0.08 cm²/Vs for carbazole) .
- Device lifetime testing : Accelerated aging under UV light evaluates stability (e.g., >500 hours for phenothiazine-based HTMs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
